Cas no 851975-10-5 (2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid)
2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid
- α,α-Dimethyl-1H-pyrazole-1-acetic acid (ACI)
- SZGVDJHDIPSUSA-UHFFFAOYSA-N
- DTXSID501296540
- I+/-,I+/--Dimethyl-1H-pyrazole-1-acetic acid
- CS-0173627
- 2-Methyl-2-(1-pyrazolyl)propanoic Acid
- 2-methyl-2-(1H-pyrazol-1-yl)propanoicacid
- 2-methyl-2-pyrazol-1-ylpropanoic acid
- Z803460280
- SCHEMBL3095800
- 2-methyl-2-(pyrazol-1-yl)propanoic acid
- SY180062
- 10W-0717
- AKOS005069306
- MFCD03844849
- EN300-66197
- DB-116859
- BJB97510
- 851975-10-5
-
- MDL: MFCD03844849
- Inchi: 1S/C7H10N2O2/c1-7(2,6(10)11)9-5-3-4-8-9/h3-5H,1-2H3,(H,10,11)
- InChI Key: SZGVDJHDIPSUSA-UHFFFAOYSA-N
- SMILES: O=C(C(C)(C)N1C=CC=N1)O
Computed Properties
- Exact Mass: 154.074227566g/mol
- Monoisotopic Mass: 154.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- Melting Point: 107-111°C
2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36/37/39
- HazardClass:IRRITANT
2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049006065-250mg |
2-Methyl-2-(1h-pyrazol-1-yl)propanoic acid |
851975-10-5 | 95% | 250mg |
$219.52 | 2023-08-31 | |
| Alichem | A049006065-1g |
2-Methyl-2-(1h-pyrazol-1-yl)propanoic acid |
851975-10-5 | 95% | 1g |
$542.23 | 2023-08-31 | |
| TRC | M026680-50mg |
2-Methyl-2-(1H-pyrazol-1-yl)propanoic Acid |
851975-10-5 | 50mg |
$ 145.00 | 2022-06-02 | ||
| TRC | M026680-100mg |
2-Methyl-2-(1H-pyrazol-1-yl)propanoic Acid |
851975-10-5 | 100mg |
$ 240.00 | 2022-06-02 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD199305-250mg |
2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid |
851975-10-5 | 97% | 250mg |
¥157.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD199305-1g |
2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid |
851975-10-5 | 97% | 1g |
¥444.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD199305-5g |
2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid |
851975-10-5 | 97% | 5g |
¥2087.0 | 2024-04-18 | |
| abcr | AB157669-1 g |
2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid, 95%; . |
851975-10-5 | 95% | 1g |
€237.60 | 2022-03-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IY770-200mg |
2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid |
851975-10-5 | 97% | 200mg |
388.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IY770-50mg |
2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid |
851975-10-5 | 97% | 50mg |
161.0CNY | 2021-07-14 |
2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid Suppliers
2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid
Comprehensive Overview of 2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid (CAS No. 851975-10-5)
2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid (CAS No. 851975-10-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique pyrazole ring and carboxylic acid functionality, serves as a versatile intermediate in the synthesis of bioactive molecules. Its molecular structure, combining a methyl group and a pyrazole moiety, offers distinct reactivity patterns, making it valuable for drug discovery and material science applications.
The growing interest in heterocyclic compounds like 2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid stems from their broad utility in medicinal chemistry. Researchers are increasingly exploring its potential as a building block for kinase inhibitors and anti-inflammatory agents, aligning with current trends in targeted therapy development. The compound’s CAS No. 851975-10-5 is frequently searched in scientific databases, reflecting its relevance in high-impact studies.
From a synthetic perspective, 2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid exhibits notable stability under various reaction conditions, enabling its use in multi-step transformations. Its carboxylic acid group allows for easy derivatization, facilitating the creation of esters, amides, and other derivatives. This adaptability is crucial for optimizing drug candidates, particularly in the context of structure-activity relationship (SAR) studies—a hot topic in modern pharmacology.
Environmental and sustainability considerations are also driving innovation around this compound. With the rise of green chemistry practices, researchers are investigating eco-friendly synthesis routes for 2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid, such as catalytic methods or solvent-free reactions. These efforts resonate with global demands for sustainable chemical production, a frequently searched topic in academic and industrial forums.
Analytical characterization of CAS No. 851975-10-5 typically involves advanced techniques like NMR spectroscopy, HPLC, and mass spectrometry, ensuring high purity for research applications. The compound’s spectral data is often referenced in patent literature, underscoring its commercial importance. Additionally, its pyrazole ring contributes to hydrogen-bonding capabilities, a feature exploited in crystal engineering and supramolecular chemistry.
In conclusion, 2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid represents a critical tool for chemists exploring next-generation therapeutics and functional materials. Its intersection with trending scientific themes—such as drug design, sustainability, and molecular modeling—ensures its continued prominence in peer-reviewed studies and industrial applications.
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